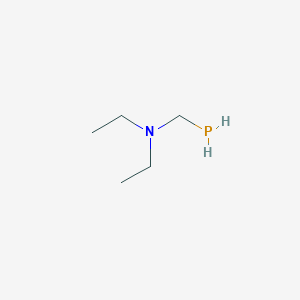
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a pyridinyl-acetyl group and a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridinyl-Acetyl Group: The pyridinyl-acetyl group is introduced via an acylation reaction using pyridine-4-acetic acid or its derivatives.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The pyridinyl group can be oxidized to form N-oxides.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Oxidation: Pyridinyl N-oxides.
Reduction: Alcohol derivatives.
Deprotection: Free amine form of the compound.
科学的研究の応用
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific molecular targets, influencing biological pathways. The pyridinyl group can interact with enzymes or receptors, while the pyrrolidine ring provides structural stability.
類似化合物との比較
Similar Compounds
®-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine: The enantiomer of the compound, differing in the spatial arrangement of atoms.
1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine: The racemic mixture containing both enantiomers.
2-(2-pyridin-4-yl-acetyl)-pyrrolidine: Lacks the Boc protecting group.
Uniqueness
(S)-1-Boc-2-(2-pyridin-4-yl-acetyl)-pyrrolidine is unique due to its specific chiral configuration, which can influence its interaction with biological targets and its overall reactivity. The presence of the Boc group also provides protection during synthetic processes, allowing for selective reactions to occur.
特性
分子式 |
C16H22N2O3 |
|---|---|
分子量 |
290.36 g/mol |
IUPAC名 |
tert-butyl (2S)-2-(2-pyridin-4-ylacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-10-4-5-13(18)14(19)11-12-6-8-17-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m0/s1 |
InChIキー |
NZZWHXPFIPRCMV-ZDUSSCGKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)CC2=CC=NC=C2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-{[5-(piperidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]methoxy}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14131185.png)


![3-[7-[[2-(3,4-Difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14131214.png)
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)







![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)

